molecular formula C12H12N2O2S B13664687 Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate

Cat. No.: B13664687
M. Wt: 248.30 g/mol
InChI Key: NYZVFCIGVSUCCR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate typically involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced thiazole compounds, and substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-Methylpyridin-3-yl)thiazole-4-carboxylate
  • Ethyl 2-(3-Methylpyridin-2-yl)thiazole-4-carboxylate
  • Ethyl 2-(3-Methylpyridin-5-yl)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(3-Methylpyridin-4-yl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the pyridine and thiazole rings, which can influence its biological activity and chemical reactivity. The position of the methyl group and the ester functionality can significantly affect its interaction with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 2-(3-methylpyridin-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-7-17-11(14-10)9-4-5-13-6-8(9)2/h4-7H,3H2,1-2H3

InChI Key

NYZVFCIGVSUCCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=NC=C2)C

Origin of Product

United States

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